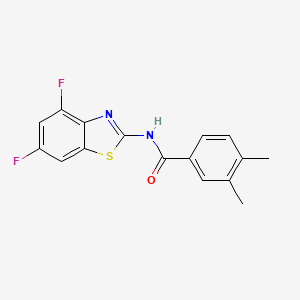

![molecular formula C16H15NO3S2 B2378186 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzenesulfonamide CAS No. 2097884-03-0](/img/structure/B2378186.png)

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

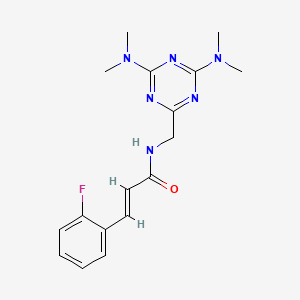

The compound “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzenesulfonamide” is a complex organic molecule that contains several interesting functional groups. It has a benzenesulfonamide core, which is a common motif in pharmaceutical chemistry . Attached to this core are furan and thiophene rings, which are heterocyclic compounds containing oxygen and sulfur respectively .

Molecular Structure Analysis

The presence of the furan and thiophen rings would likely have a significant impact on the compound’s molecular structure. These rings are aromatic, meaning they have a stable, ring-shaped cloud of electrons. This could influence the compound’s reactivity and the way it interacts with other molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the aromatic rings and the sulfonamide group could influence the compound’s solubility, melting point, and other physical properties .科学的研究の応用

Gold(I)-Catalyzed Cascade Reactions

A study by Wang et al. (2014) details the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed cascade reaction. This process involves a unique 1,2-alkynyl migration onto a gold carbenoid, enriching the chemistry of gold carbenoids with regard to group migration (Wang, Huang, Shi, Rudolph, & Hashmi, 2014).

Synthesis and Characterization for Various Applications

Küçükgüzel et al. (2013) synthesized a series of novel benzenesulfonamide derivatives and evaluated them for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Their research indicated potential therapeutic applications beyond traditional drug use (Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpinar, Özsavcı, Şener, Kaushik-Basu, Basu, & Talele, 2013).

Dye-Sensitized Solar Cells

Kim et al. (2011) investigated phenothiazine derivatives with various conjugated linkers (including furan and thiophene) in dye-sensitized solar cells. Their research showed that using furan as a conjugated linker improved solar energy-to-electricity conversion efficiency significantly (Kim, Kim, Sakong, Namgoong, Park, Ko, Lee, Lee, & Kim, 2011).

Electrochemical Polymerization for Conducting Polymers

Sotzing et al. (1996) explored the electrochemical polymerization of bis(2-(3,4-ethylenedioxy)thienyl) monomers, leading to electrochromic conducting polymers. These polymers exhibited low redox switching potentials and stability in the conducting state, suggesting their potential in electronic applications (Sotzing, Reynolds, & Steel, 1996).

Photocatalytic Synthetic Methods

Zhang et al. (2017) developed a photoinduced direct oxidative annulation method for the synthesis of highly functionalized polyheterocyclic compounds. This method does not require transition metals or oxidants, highlighting a green chemistry approach to synthesizing complex organic structures (Zhang, Zhang, Wang, Yao, Wang, Wang, Jing, Liang, & Zhang, 2017).

Anticancer and Antiangiogenic Activity of Benzofuran Derivatives

Romagnoli et al. (2015) designed and synthesized 3-arylaminobenzofuran derivatives, showing potent in vitro and in vivo anticancer and antiangiogenic activities. These compounds target the colchicine site on tubulin, offering a new avenue for cancer treatment research (Romagnoli, Baraldi, Salvador, Prencipe, Lopez-Cara, Ortega, Brancale, Hamel, Castagliuolo, Mitola, Ronca, Bortolozzi, Porcù, Basso, & Viola, 2015).

将来の方向性

特性

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S2/c18-22(19,14-5-2-1-3-6-14)17-11-15(13-8-10-21-12-13)16-7-4-9-20-16/h1-10,12,15,17H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVJVBKXYLMROI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-5-((4-isopropylphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2378110.png)

![2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide](/img/structure/B2378112.png)

![ethyl 3-(3-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate](/img/structure/B2378115.png)

![Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2378117.png)

![N-(sec-butyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2378122.png)

![4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2378123.png)

![N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2378126.png)